

A Technical Guide to the Historical Commercial Applications of Tricresyl Phosphate

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Compound of Interest

Compound Name: Tricresylphosphate

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This technical guide provides an in-depth exploration of the historical commercial applications of tricresyl phosphate (TCP), a synthetic organophosphate ester. From its initial synthesis in the mid-19th century, TCP became a widely used industrial chemical in the 20th century, primarily valued for its properties as a plasticizer, flame retardant, and anti-wear additive. This document details the historical evolution of its applications, the technical specifications of commercial products over time, experimental protocols for its synthesis and analysis, and the toxicological considerations that have shaped its commercial use.

Historical Overview of Commercial Applications

First synthesized in 1854 by Alexander Williamson, commercial production and application of tricresyl phosphate began in the early 20th century.^[1] Its primary historical applications stemmed from its excellent thermal stability, low volatility, and ability to impart flexibility and fire resistance to various materials.^{[1][2]}

1.1 Plasticizer for Polymers: One of the earliest and most significant applications of TCP was as a plasticizer for nitrocellulose, and later, for polyvinyl chloride (PVC) and other vinyl plastics.^{[1][2]} In PVC applications, typical usage levels ranged from 10 to 40 parts per hundred parts of resin, depending on the desired flexibility and flame resistance.^[2] Its use was prevalent in the manufacturing of:

- Electrical wire and cable insulation: TCP's flame retardant properties were critical for safety in these applications.[2]
- Vinyl upholstery and leathercloth: It imparted flexibility and durability to these materials.[3]
- Conveyor belts, especially in mining: Its fire-resistant nature was a key safety feature.[4]
- Lacquers and varnishes: TCP was used to improve the flexibility and durability of coatings.[1]

1.2 Flame Retardant: Commercial TCP was extensively used as a flame retardant in a variety of materials.[1][5] Its mechanism of action involves the release of phosphoric acid upon heating, which promotes the formation of a char layer on the polymer surface, insulating the material from heat and oxygen and inhibiting the combustion process.[2] Key applications included:

- Plastics and Rubbers: Beyond PVC, it was used in other polymers where fire safety was a concern.[3]
- Textiles and Upholstery: Used as a finish to reduce the flammability of fabrics.[6]
- Hydraulic Fluids: A critical component in fire-resistant hydraulic fluids for aviation and industrial machinery.[3]

1.3 Lubricant and Anti-Wear Additive: TCP's ability to form a protective film on metal surfaces under extreme pressure made it a valuable anti-wear and extreme-pressure additive in lubricants.[7] This was particularly important in:

- Aviation Turbine Oils: TCP was a key additive in jet engine lubricants to prevent wear on bearings and gears operating under high stress.[2]
- Industrial Gear and Bearing Oils: Used to protect machinery from wear and extend its operational life.
- Gasoline Additive: In the era of leaded gasoline, TCP was used as a lead scavenger.[3]

Quantitative Data

The physical and chemical properties of commercial tricresyl phosphate have varied over time, largely due to the composition of the cresol feedstock and the manufacturing process. Early commercial TCP, derived from coal tar, often contained a significant percentage of the neurotoxic ortho-isomer.[8] Following the discovery of its toxicity, manufacturing processes were refined to reduce the ortho-cresol content.[2]

Table 1: Physical Properties of Tricresyl Phosphate Isomers and Historical Commercial Mixtures[9]

Property	Commercial TCP (Mixed Isomers)	Tri-o-cresyl phosphate (TOCP)	Tri-m-cresyl phosphate (TMCP)	Tri-p-cresyl phosphate (TPCP)
Physical State	Liquid	Liquid	Half-solid	Crystalline solid
Color	Colorless to yellowish	Colorless	Colorless	Colorless
Melting Point (°C)	-33	11	25.6	77-78
Boiling Point (°C)	241-255 (at 4 mmHg)	410 (at 760 mmHg)	260 (at 15 mmHg)	244 (at 3.5 mmHg)
Specific Gravity (25°C)	1.160-1.175	1.1955	1.150	1.237
Refractive Index (25°C)	1.553-1.556	1.5575	1.5575	1.556 (20°C)
Viscosity (cSt)	60 (at 25°C), 4.0 (at 100°C)	-	-	-
Flash Point (°C)	257	-	-	-
Vapor Pressure (mmHg)	1×10^{-4} (at 20°C)	10 (at 265°C)	-	-
Water Solubility (mg/L)	0.36	0.074	-	-
Log P (octanol-water)	5.11	5.12	-	-

Table 2: Historical Production of Tricresyl Phosphate[9][10]

Country	Year	Production (tonnes)
USA	1977	10,400
Japan	1984	33,000
China	1989	~1,000

Experimental Protocols

3.1 Historical Synthesis of Commercial Tricresyl Phosphate

The commercial production of tricresyl phosphate has historically involved the reaction of cresol (a mixture of ortho-, meta-, and para-cresols) with a phosphorylating agent. The following is a generalized protocol based on historical patents and literature.

Reactants:

- Cresylic acid (a mixture of cresol isomers, xlenols, and other tar acids)
- Phosphorus oxychloride (POCl_3) or Phosphorus pentachloride (PCl_5)
- Catalyst (e.g., anhydrous aluminum chloride)

Procedure (based on a 1934 patent):

- Reaction Setup: A reaction vessel, often glass-lined or made of a corrosion-resistant metal, equipped with a reflux condenser and a scrubber for evolved hydrochloric acid gas, is used.
- Charging the Reactor: A predetermined ratio of cresylic acid and phosphorus oxychloride (e.g., 1000 parts by weight of cresylic acid to 470 parts by weight of phosphorus oxychloride) is charged into the reactor.
- Reaction: The mixture is heated to initiate the reaction. The temperature is gradually increased, and the reaction is allowed to proceed for several hours. The evolved hydrochloric acid gas is passed through a scrubber.

- **Completion and Neutralization:** Once the reaction is complete, the crude tricresyl phosphate is cooled and washed with a dilute sodium hydroxide solution to neutralize any remaining acidic byproducts. This is followed by several water washes until the product is neutral.
- **Purification:** The washed tricresyl phosphate is then purified by vacuum distillation to separate it from unreacted cresols and other impurities. The distilled product is the commercial-grade tricresyl phosphate.

3.2 Historical Analysis of Ortho-Isomer Content

The determination of the toxic tri-o-cresyl phosphate (TOCP) content in commercial TCP has been a critical analytical challenge. Early methods have evolved to more sophisticated chromatographic techniques.

3.2.1 Thin-Layer Chromatography (TLC) for Detection (ca. 1985) This method was used for the detection of TCP in contaminated edible oils.[\[11\]](#)

Protocol:

- **Extraction:** The oil sample is extracted with acetonitrile.
- **TLC Plate Preparation:** A silica gel TLC plate is used.
- **Spotting:** The acetonitrile extract is spotted onto the TLC plate.
- **Development:** The plate is developed in a chamber with a solvent system of isooctane-ethyl acetate (90:10).
- **Visualization:** After development, the plate is dried and sprayed with a 2,6-dichloroquinone chloroimide solution.
- **Detection:** Upon heating at 100°C for 15 minutes, TCP appears as a characteristic blue-violet spot.[\[11\]](#) The sensitivity of this method can detect as low as 2.5 micrograms of TCP or TOCP.[\[11\]](#)

3.2.2 Gas Chromatography (GC) for Quantification (ca. 1985) GC with flame ionization detection (FID) was used for the confirmation and quantification of TOCP.[\[11\]](#)

Protocol:

- Instrumentation: A gas chromatograph equipped with a flame ionization detector.
- Column: A packed column with 10% OV-101 on a solid support.
- Sample Preparation: The sample containing TCP is appropriately diluted in a suitable solvent.
- Injection: A small volume of the prepared sample is injected into the GC.
- Separation: The different isomers of TCP are separated based on their boiling points and interaction with the stationary phase as they pass through the column.
- Detection and Quantification: The FID detects the separated components as they elute from the column. The area of the TOCP peak is compared to that of a known standard to quantify its concentration.

3.2.3 NIOSH Method for Triorthocresyl Phosphate (ca. 1994) This method was developed for monitoring workplace air.[\[12\]](#)

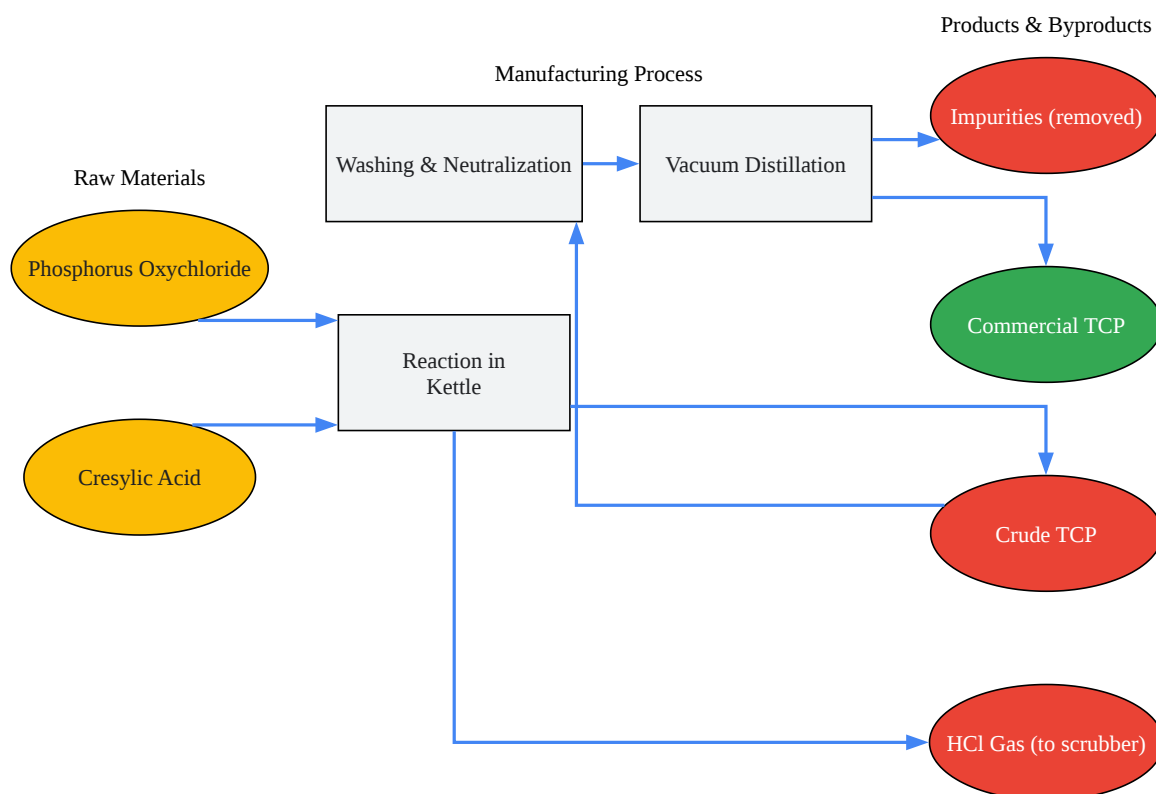
Protocol:

- Sampling: Air is drawn through a filter (0.8- μ m mixed cellulose ester membrane) at a flow rate of 1 to 3 L/min.
- Sample Preparation: The filter is extracted with 10 mL of diethyl ether.
- GC Analysis:
 - Technique: Gas chromatography with a flame photometric detector (FPD) in phosphorus mode.
 - Column: 6-ft x 1/4-in ID stainless steel, with 3% OV-101 on 100/120 mesh Supelcoport.
 - Temperatures: Injection: 250°C, Detector: 250°C, Column: 220°C.
 - Carrier Gas: Nitrogen at 50 mL/min.

- Quantification: The peak area of the analyte is compared to a calibration curve prepared from standard solutions of triorthocresyl phosphate in diethyl ether.[12]

Visualizations

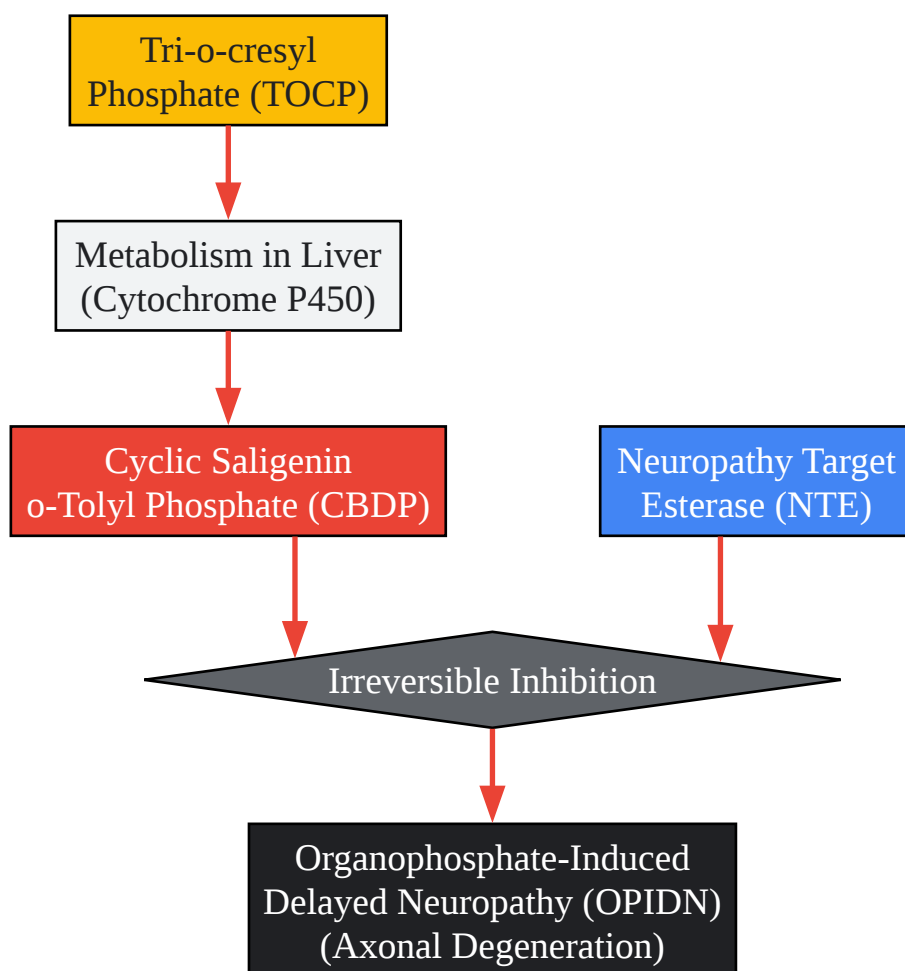
4.1 Historical Manufacturing Workflow for Commercial Tricresyl Phosphate



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Caption: Historical workflow for the production of commercial tricresyl phosphate.

4.2 Toxicological Signaling Pathway of Tri-o-cresyl Phosphate (TOCP)



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Caption: Simplified signaling pathway of TOCP-induced neurotoxicity.

Conclusion

The commercial history of tricresyl phosphate is a compelling case study in the evolution of industrial chemistry, balancing functional utility with toxicological risk. Its widespread use as a plasticizer, flame retardant, and lubricant additive was pivotal in the development of many modern materials and technologies. However, the severe neurotoxicity associated with the

ortho-isomer necessitated significant changes in manufacturing and regulation, leading to the low-ortho content commercial products available today. This guide provides a technical foundation for understanding the historical context of this important industrial chemical.

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